7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride is a heterocyclic compound characterized by a fused bicyclic structure that includes imidazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. It is classified under the imidazo[1,2-c]pyrimidine derivatives, which have gained attention for their diverse pharmacological properties, including antiproliferative and anti-infective activities.
The compound can be sourced from various chemical databases and suppliers, where it is cataloged under its chemical name and associated identifiers. The CAS number for 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine is 872059-27-3, and its molecular formula is CHClNS, with a molecular weight of 199.66 g/mol .
The synthesis of 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine typically involves several synthetic routes that may include multicomponent reactions, condensation reactions, and intramolecular cyclizations. A common method involves the condensation of 2-amino-4-chloro-6-methylpyrimidine with glyoxal in the presence of a base followed by cyclization to form the imidazo[1,2-c]pyrimidine core .
The synthesis can be optimized using continuous flow reactors to enhance efficiency and yield. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving high purity levels. The production process may also involve purification techniques such as recrystallization or chromatography to isolate the desired compound effectively .
The molecular structure of 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine features a chlorinated pyrimidine ring fused with an imidazole ring. The methylthio group at the fifth position contributes to its unique chemical properties.
7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine can participate in various chemical reactions typical of heterocyclic compounds. These include nucleophilic substitutions where the methylthio group can act as a leaving group under certain conditions.
The reactivity of this compound is influenced by the presence of electron-withdrawing groups such as chlorine and electron-donating groups like the methylthio moiety. These interactions can be exploited in designing derivatives with enhanced biological activity .
The mechanism of action for compounds like 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine often involves interaction with specific biological targets such as enzymes or receptors. For instance, studies have shown that similar compounds can inhibit key enzymes involved in cellular proliferation or infection processes.
Research indicates that derivatives of imidazo[1,2-c]pyrimidines exhibit significant activity against various cancer cell lines and pathogens by modulating signaling pathways related to cell growth and survival .
Relevant analyses have shown that these properties are crucial for determining the compound's suitability for pharmaceutical applications .
7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride has been explored for various applications in medicinal chemistry:
7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride is a fused heterocyclic compound featuring a bicyclic scaffold comprising imidazole and pyrimidine rings. The core structure follows systematic IUPAC nomenclature: the bridgehead carbon (position 1) connects the imidazole ring (positions 1,2-a) to the pyrimidine ring (positions 4,5,6,7,8), with numbering prioritizing the pyrimidine nitrogen at position 3. Substituents are specified as chloro at C7 and methylsulfanyl (methylthio) at C5. The hydrochloride salt form is denoted by appending "hydrochloride" to the base name [3] [7]. This compound exists as a yellow to brown solid under ambient conditions, requiring inert atmosphere storage at 2–8°C for stability [4].
Table 1: Chemical Identifiers and Molecular Properties
Property | Free Base | Hydrochloride Salt |
---|---|---|
CAS Registry Number | 872059-27-3 [4] | 1339891-11-0 [3] |
Molecular Formula | C₇H₆ClN₃S [4] | C₇H₇Cl₂N₃S [3] |
Molecular Weight | 199.66 g/mol [4] | 236.12 g/mol [3] |
SMILES Notation | CSC1=NC(Cl)=CC2=NC=CN12 [cit:4] | CSC1=NC(Cl)=CC2=NC=CN12.Cl [cit:3] |
Structurally, imidazo[1,2-c]pyrimidines are bioisosteres of purines, enabling interactions with biological targets through their electron-rich nitrogen atoms and planar geometry. The methylsulfanyl group at C5 enhances hydrophobic interactions, while the chloro substituent at C7 acts as a leaving group in nucleophilic substitution reactions—critical for further functionalization [2] [9]. Derivatives like 7-chloro-2-(chloromethyl)-5-(methylthio)imidazo[1,2-c]pyrimidine (CAS: 1059191-49-9) exemplify structural diversification at C2 for advanced pharmacological applications [5] [10].
The chloro and methylsulfanyl substituents confer distinct electronic and steric properties that profoundly influence reactivity and biological interactions. The chloro group at C7:
The methylsulfanyl moiety at C5:
In Candida albicans studies, imidazo[1,2-a]pyrimidines bearing chloro and alkylthio substituents disrupt ergosterol biosynthesis through CYP51 binding, with docking scores comparable to voriconazole. The methylsulfanyl group contributes -3.2 kcal/mol to binding energy via van der Waals contacts with Leu121 and Phe126 residues [2]. Similarly, in neurological targets, sulfur-containing imidazopyrimidines achieve >100-fold selectivity for AMPA/γ-8 receptors over cerebellar γ-2 isoforms due to complementary hydrophobic subpockets [8].
Table 2: Bioactivity Correlations with Halogen/Sulfur Substituents
Target System | Role of Cl | Role of SCH₃ | Observed Effect |
---|---|---|---|
CYP51 (C. albicans) | Halogen bond with Tyr118 | Hydrophobic contact with Leu121 | ΔG = -9.8 kcal/mol [2] |
AMPA/γ-8 Receptor | π-hole interaction with Phe402 | Sulfur-X dipole with Leu74 | IC₅₀ = 100 nM [8] |
Tubulin (Cancer) | Polar contact with βAsn249 | CH-π bond with αThr179 | IC₅₀ = 1.48 μM [9] |
Early imidazo[1,2-c]pyrimidine syntheses relied on Chichibabin cyclization (1905), coupling 2-aminopyrimidines with α-haloketones. This method suffered from regioselectivity issues and low yields (<40%) for C5/C7 unsubstituted derivatives [2] [9]. The 1970s introduced aza-Michael-Mannich cascades using enals and aminopyrimidines, but harsh conditions limited functional group tolerance [9].
A paradigm shift emerged with multicomponent reactions (MCRs) in the 2000s. The landmark 2024 protocol by [2] optimized the recyclization of 2-aminoimidazole hemisulfate with N-phenylmaleimides:
Table 3: Solvent Optimization for Imidazo[1,2-c]pyrimidine Synthesis
Entry | Solvent | Additive (equiv) | Time (h) | Yield (%) |
---|---|---|---|---|
1 | Toluene | NaOAc (1) | 12 | 25 |
3 | DMF | NaOAc (1) | 12 | 10 |
5 | Isopropanol | NaOAc (1) | 3 | 65 |
9 | Isopropanol | NaOAc (2) | 1 | 89 |
10 | Isopropanol | NaOAc (2.5) | 1 | 85 |
Adapted from [2], Table 1
For 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride, post-synthetic modifications include:
Modern catalytic C-H activation methods (2020s) now enable direct C7 chlorination using NCS/CuCl₂, bypassing traditional halogenation routes [9].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: